Chloroacetyl-glycyl-glycine

Description

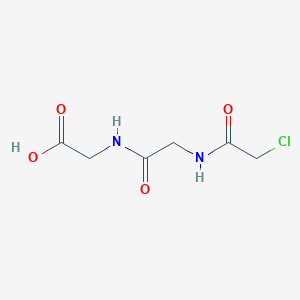

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[(2-chloroacetyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O4/c7-1-4(10)8-2-5(11)9-3-6(12)13/h1-3H2,(H,8,10)(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOXSGKCQMMTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293452 | |

| Record name | Chloroacetylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15474-96-1 | |

| Record name | N-(2-Chloroacetyl)glycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15474-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroacetylglycylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015474961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroacetylglycylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroacetylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Context in Peptide and Protein Chemistry

At its core, Chloroacetyl-glycyl-glycine is a modified peptide. The glycyl-glycine component provides a simple, flexible, and well-understood dipeptide scaffold. The introduction of the N-terminal chloroacetyl group, however, is the key to its specialized functionality. This electrophilic moiety imparts a chemoselective reactivity that is largely absent in naturally occurring amino acids, transforming the otherwise simple peptide into a powerful biochemical probe and synthetic intermediate. ontosight.ai

The chloroacetyl group is a potent alkylating agent, capable of reacting with various nucleophiles, most notably the thiol group of cysteine residues and the imidazole (B134444) ring of histidine residues within proteins. This reactivity allows for the specific and covalent modification of proteins, enabling researchers to study protein structure, function, and interactions. The glycyl-glycine linker can influence the spacing and orientation of the reactive chloroacetyl group relative to a target protein, potentially modulating its reactivity and specificity.

Significance As a Versatile Chemical Synthon in Complex Molecule Synthesis

The utility of Chloroacetyl-glycyl-glycine extends far beyond its role as a protein modification agent. In the realm of synthetic organic chemistry, it serves as a highly versatile chemical synthon, or building block, for the construction of more complex molecules. ontosight.ai Its bifunctional nature, possessing both a reactive chloroacetyl group and a carboxylic acid terminus, allows for its incorporation into larger molecular frameworks through various coupling strategies.

One of the most significant applications of N-chloroacetylated peptides is in the synthesis of cyclic peptides. nih.gov By incorporating a nucleophilic amino acid, such as cysteine, elsewhere in the peptide chain, intramolecular cyclization can be achieved through the reaction of the thiol group with the N-terminal chloroacetyl moiety. This strategy has been instrumental in creating conformationally constrained peptides with enhanced biological activity and stability.

Furthermore, the chloroacetyl group facilitates the conjugation of peptides to other molecules of interest, such as carrier proteins, fluorescent dyes, or solid supports. google.com This has been particularly valuable in the development of peptide-based diagnostics, therapeutics, and materials. The ability to selectively introduce a reactive handle at the N-terminus of a peptide provides a powerful tool for creating novel biomolecular constructs.

Historical Trajectory of Academic Inquiry and Research Paradigms

Strategies for Peptide Incorporations of Chloroacetyl Moieties

The introduction of a chloroacetyl group onto a peptide, such as glycyl-glycine, can be achieved through several synthetic routes, each with distinct advantages and applications.

Automated solid-phase peptide synthesis (SPPS) provides a rapid and efficient method for preparing peptides with N-terminal chloroacetyl modifications. nih.govrsc.org A documented protocol for incorporating N-chloroacetylglycylglycine at the N-terminus of a peptide sequence utilizes an automated peptide synthesizer. google.com In this procedure, N-chloroacetylglycylglycine is coupled to the resin-bound peptide. google.com To ensure efficient coupling, a double coupling procedure is often employed, similar to that used for coupling challenging amino acids like arginine. google.com The chloroacetyl group is stable to the repetitive deprotection and coupling steps of SPPS. frontiersin.org

| Parameter | Condition | Source |

| Synthesizer Model | Applied Biosystems, Inc., Model 430A | google.com |

| Reagent | N-chloroacetylglycylglycine | google.com |

| Molar Ratio | 2.0 mmol N-chloroacetylglycylglycine per 0.5 mmol of preceding peptide | google.com |

| Coupling Procedure | Double coupling, similar to arginine coupling | google.com |

This interactive table summarizes the conditions for the automated solid-phase synthesis of peptides containing an N-terminal this compound moiety.

Solution-phase synthesis offers a classical and scalable alternative to SPPS for the preparation of this compound. The most common approach involves the reaction of glycylglycine (B550881) with a chloroacetylating agent in an appropriate solvent system. ontosight.aithieme-connect.de

A notable application of this method is in the synthesis of the precursor for the radiopharmaceutical Technetium-99m-mercaptoacetyl glycylglycylglycine (99mTc-MAG3). iaea.org In this synthesis, glycylglycylglycine is condensed with chloroacetyl chloride to produce this compound, which is then further modified. iaea.org Optimization of solution-phase synthesis often focuses on controlling reaction parameters such as pH, temperature, and stoichiometry to maximize yield and purity. For instance, maintaining alkaline conditions during the chloroacetylation of glycylglycine can be crucial for achieving high yields.

| Reactant 1 | Reactant 2 | Product | Application Context | Source |

| Glycylglycine | Chloroacetyl chloride | This compound | Synthesis of 99mTc-MAG3 precursor | iaea.org |

| Glycylglycine | Chloroacetyl chloride | This compound | General peptide synthesis | thieme-connect.de |

This interactive table outlines the reactants and product in the solution-phase synthesis of this compound.

| Chloroacetylating Agent | Co-reactant | Product | Source |

| Chloroacetyl chloride | Glycylglycine | This compound | ontosight.aithieme-connect.deiaea.org |

| Chloroacetic acid | Glycylglycine (with coupling agent) | This compound | google.com |

This interactive table details the common precursors used in the chloroacetylation of glycyl-glycine.

Chemo-selective Transformations and Functional Group Interconversions

The chloroacetyl group of this compound allows for a range of chemo-selective transformations, enabling the modulation of its reactivity and its use in bioconjugation.

The reactivity of the haloacetyl group can be significantly enhanced by converting the chloroacetyl moiety to an iodoacetyl group. nih.gov This halide exchange is typically achieved by treating the N-chloroacetyl peptide with a saturated solution of potassium iodide (KI). nih.gov The resulting N-iodoacetyl peptide is substantially more reactive towards nucleophiles, such as thiols. nih.gov This difference in reactivity forms the basis for sequential ligation strategies in protein synthesis, where the less reactive chloroacetyl group can be selectively "activated" for a subsequent coupling reaction by conversion to the iodoacetyl group. nih.gov

| Starting Material | Reagent | Product | Key Outcome | Source |

| Nα-chloroacetyl peptide | Saturated KI solution | Nα-iodoacetyl peptide | Increased reactivity for ligation | nih.gov |

This interactive table summarizes the halide exchange reaction for reactivity modulation.

The chloroacetyl group is an excellent electrophile for reaction with nucleophiles, particularly the thiol group of cysteine residues in proteins and peptides. mdpi.com This reaction proceeds via a thioether linkage, forming a stable covalent bond. mdpi.com This specific reactivity allows for the site-specific conjugation of this compound to cysteine-containing biomolecules. This strategy is valuable for creating peptide-protein conjugates, for example, in the development of immunogens. The reaction is typically carried out in a neutral pH buffer. google.com

| Reactive Group on this compound | Nucleophilic Partner | Linkage Formed | Application | Source |

| Chloroacetyl | Thiol (e.g., Cysteine) | Thioether | Peptide-protein conjugation, Immunogen preparation | google.commdpi.com |

This interactive table details the amide bond formation strategy for bioconjugation using this compound.

Advanced Crystallographic Investigations

X-ray crystallography provides definitive insights into the solid-state structure of molecules, offering precise measurements of bond lengths, bond angles, and the nature of intermolecular interactions that define the crystal lattice.

In a representative study, two independent molecules were present in the asymmetric unit, indicating subtle conformational differences influenced by their specific positions within the crystal lattice. nih.gov The core structure is characterized by a relatively planar conformation. For example, in N-(2-Chloroacetyl)glycine, the dihedral angle between the mean plane of the acetamide (B32628) group [N—C(=O)C] and the acetate (B1210297) group [C—C(=O)O] was found to be 9.23 (13)° in one molecule and 6.23 (12)° in the other. nih.gov These findings suggest that the peptide backbone of this compound likely adopts a similarly extended and relatively planar conformation in the crystalline state. researchgate.net

Table 1: Crystallographic Data for a Chloroacetyl-glycine Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₆ClNO₃ |

| Crystal System | Monoclinic |

| a (Å) | 18.001 (4) |

| b (Å) | 7.6371 (17) |

| c (Å) | 9.372 (2) |

| β (°) | 105.025 (3) |

| Volume (ų) | 1244.4 (5) |

Data sourced from a study on N-(2-Chloroacetyl)glycine. nih.gov

Hydrogen bonds are the dominant non-covalent interactions in peptides, playing a crucial role in defining their secondary structure and crystal packing. jchemrev.comnih.gov In chloroacetylated amino acid and peptide derivatives, both intramolecular and intermolecular hydrogen bonds are observed. nih.govpsu.edu

Intramolecular Hydrogen Bonding: In some conformations, an intramolecular hydrogen bond can form, for instance, between an N-H group and the chlorine atom or a carbonyl oxygen. In N-Chloroacetyl-β-alanine, a cis conformation around the Cl–CH₂–C(=O)–NH bond is stabilized by such an intramolecular interaction. psu.edu

Intermolecular Hydrogen Bonding: The crystal structure is primarily stabilized by a network of intermolecular hydrogen bonds. psu.edumdpi.com In N-(2-Chloroacetyl)glycine, O—H⋯O hydrogen bonds link adjacent molecules into chains. nih.gov For peptides like this compound, strong N—H⋯O hydrogen bonds between the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule are expected. titech.ac.jp These interactions are fundamental to the formation of stable, ordered structures in the solid state. nih.govtitech.ac.jp The strength and length of these hydrogen bonds can influence the chemical properties of the molecule, including the chemical shifts observed in solid-state NMR. titech.ac.jp

This self-assembly into chains or sheets is a common feature for small peptides and their derivatives. lookchem.com It is driven by the directional nature of the hydrogen bonds, which organize the molecules into well-defined, repeating patterns. psu.edu This ordered arrangement is a key feature of the molecular solid-state, resulting from a suitable arrangement of the molecules in the crystal. psu.edumdpi.com

Elucidation of Molecular Structure and Conformational Dynamics of this compound

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of peptides at an atomic level. For this compound, these theoretical approaches provide deep insights into its electronic structure, spectroscopic characteristics, potential as a ligand for biological macromolecules, and its inherent flexibility.

Quantum Chemical Calculations of Electronic and Spectroscopic Parameters (e.g., ¹³C NMR Chemical Shifts)

Quantum chemical methods are instrumental in calculating the electronic and spectroscopic properties of molecules with high accuracy. Such calculations for this compound and related peptides help in interpreting experimental data and understanding the influence of the molecular environment on spectroscopic parameters.

A key area of investigation has been the use of quantum chemistry to predict Nuclear Magnetic Resonance (NMR) parameters. For instance, studies on a series of oligopeptides containing glycine (B1666218) residues, including this compound, have employed quantum chemical methods to calculate the ¹³C shielding constants and tensor components of the glycine carbonyl carbons. titech.ac.jp A significant finding from this research is the relationship between intermolecular hydrogen bonding and ¹³C NMR chemical shifts in the solid state. It was observed that for peptides forming a >C=O···H-N type intermolecular hydrogen bond, the ¹³C chemical shifts of the carbonyl carbons move downfield as the hydrogen bond length decreases. titech.ac.jp This correlation is crucial for analyzing crystal structures and understanding the non-covalent interactions that dictate peptide packing in the solid state.

The methodologies for these calculations are often based on Density Functional Theory (DFT). raa-journal.orgresearchgate.net DFT calculations, for example using the B3LYP functional with basis sets like 6-311+G(d,p), have been successfully applied to other glycine-containing compounds to determine optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.netnih.gov These studies on related molecules, such as glycyl-L-valine and glycine glutaric acid, affirm the utility of quantum chemical approaches in corroborating and explaining experimental data from techniques like FT-IR, FT-Raman, and NMR spectroscopy. researchgate.netnih.gov

Table 1: Calculated Spectroscopic Parameters for Glycine-Containing Peptides

This table illustrates the type of data generated from quantum chemical calculations on peptides, based on findings for related compounds.

| Parameter | Calculation Method | Significance | Related Findings |

| ¹³C Carbonyl Chemical Shift | Quantum Chemical Method | Correlates with intermolecular hydrogen bond length in the solid state. | For this compound, a downfield shift is observed with decreasing >C=O···H-N distance. titech.ac.jp |

| Optimized Bond Lengths & Angles | DFT (e.g., B3LYP/6-311+G(d,p)) | Provides a theoretical 3D structure for comparison with X-ray diffraction data. | Calculations on glycyl-L-valine show good agreement with experimental XRD values, confirming molecular geometry. nih.gov |

| HOMO-LUMO Energy Gap | DFT | Indicates the electronic reactivity and the potential for charge transfer within the molecule. | Studies on glycine glutaric acid use this parameter to analyze intramolecular charge transfer. researchgate.net |

| Vibrational Frequencies | DFT | Predicts IR and Raman spectra, aiding in the assignment of experimental vibrational bands. | Theoretical calculations helped assign functional group vibrations for glycyl-L-valine. nih.gov |

Theoretical Docking Studies for Ligand-Macromolecule Interactions

Theoretical docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a macromolecule, such as a protein) to form a stable complex. researchgate.net These studies are fundamental in drug design and molecular biology to understand the basis of molecular recognition.

While specific docking studies featuring this compound as the ligand were not prominently detailed in the surveyed literature, the methodology has been extensively applied to related compounds, demonstrating its potential applicability. For example, docking simulations have been used to study the interaction of other glycyl-glycine derivatives and molecules with reactive chloroacetyl groups with protein targets. researchgate.netacs.org

A potential macromolecular target for this compound is the glycylglycine endopeptidase LytM from Staphylococcus aureus, an enzyme that specifically cleaves glycyl-glycine bonds within the bacterial cell wall's peptidoglycan. nih.gov Protein homology searches suggest LytM is a zinc-dependent metalloprotease. nih.gov A theoretical docking study could elucidate how this compound, as a substrate analog or potential inhibitor, fits into the active site of LytM. Such a study would typically involve:

Obtaining or modeling the 3D structure of the target protein (e.g., LytM).

Generating a 3D conformation of the ligand, this compound.

Using a docking algorithm to systematically sample various orientations of the ligand within the protein's active site.

Scoring the resulting poses based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify the most stable binding mode.

Docking studies on other systems have successfully confirmed experimental findings, for instance, identifying the binding site of an oxovanadium (IV) Schiff base complex on bovine serum albumin (BSA) or clarifying the interaction of a dipeptide with caspase-3. researchgate.netdergipark.org.tr Similarly, the binding modes of inhibitors containing a chloroacetyl group have been explored through docking to understand their mechanism of action. acs.org

Table 2: Conceptual Framework for a Theoretical Docking Study of this compound

| Component | Description | Example from Related Studies |

| Ligand | This compound | L-Glycyl-L-Glutamic acid dipeptide; Chloroacetohydrazide inhibitors. acs.orgdergipark.org.tr |

| Macromolecule Target | A protein whose function may be modulated by the ligand. A plausible target is the glycylglycine endopeptidase LytM. nih.gov | Caspase-3; Bovine Serum Albumin (BSA); Ubiquitin C-terminal hydrolase L1 (UCHL1). researchgate.netacs.orgdergipark.org.tr |

| Docking Software | Programs that perform the conformational search and scoring. | Glide (Schrödinger); AutoDock. dergipark.org.tr |

| Predicted Interactions | The specific non-covalent bonds holding the complex together. | Hydrogen bonding, hydrophobic interactions, electrostatic interactions. nih.gov |

| Key Output | Binding affinity (scoring function), identification of key interacting amino acid residues, and the predicted 3D orientation of the ligand in the active site. | Docking results for a Ni-Gd complex confirmed its preference for site I of BSA. researchgate.net |

Conformational Analysis and Energy Landscapes

Conformational analysis of a peptide involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The inherent flexibility of the peptide backbone and side chains means that a molecule like this compound can exist in a multitude of conformations, each with a different potential energy. The distribution of these conformations and their relative energies is described by a potential energy landscape. ethz.ch

The solid-state conformation of this compound has been determined through X-ray diffraction studies. titech.ac.jp This provides a precise, static picture of the molecule in its crystalline form. However, in solution or when interacting with a biological target, the peptide is dynamic and explores a range of conformations.

Computational methods, particularly Molecular Dynamics (MD) simulations, are used to explore this conformational flexibility. The Automated Topology Builder (ATB) and Repository, which is designed to facilitate the development of molecular force fields for MD simulations, lists parameters for N-(Chloroacetyl)glycylglycine, indicating its suitability for such studies. uq.edu.au An MD simulation would model the movements of the atoms of the peptide over time, providing a trajectory of its conformational changes and allowing for the construction of an energy landscape. This landscape maps the stable (low-energy) and transitional (high-energy) states of the molecule.

Studies on other peptides show that the backbone can adopt various secondary structures, with the fully-extended C5 conformation being one possibility that allows for the largest separation per residue. researchgate.net The conformational preferences of this compound will be dictated by a balance of intramolecular hydrogen bonds, steric hindrance, and interactions with its environment (e.g., solvent molecules). researchgate.netnih.gov Understanding this landscape is critical for explaining its reactivity and how it is recognized by specific enzymes or receptors.

Investigations into Biochemical Interactions and Biological Activities

Enzymatic Reactivity and Substrate Specificity

The interaction of Chloroacetyl-glycyl-glycine with enzymes is a key area of research, focusing on its susceptibility to enzymatic breakdown and its ability to modulate the activity of various enzymes.

Susceptibility to Enzymatic Hydrolysis (e.g., Acylases)

Aminoacylases are a class of enzymes that catalyze the hydrolysis of N-acyl-L-amino acids, playing a role in the recycling of amino acids. nih.gov The susceptibility of N-acylated peptides to these enzymes is of significant interest. While direct studies on the enzymatic hydrolysis of this compound by acylases are not extensively documented, the general substrate specificity of these enzymes provides some insights. Acylase I, for instance, is known to hydrolyze a variety of N-acylated amino acids. semanticscholar.orgdntb.gov.ua

Research on related compounds indicates that N-terminal acetylation can significantly influence the enzymatic degradation of peptides. For example, N-terminal acetylation has been shown to promote the enzymatic breakdown of peptides containing D-amino acids by certain proteases. This suggests that the N-acyl group is a critical determinant for enzyme recognition and catalysis. The presence of the chloroacetyl group in this compound may therefore influence its interaction with hydrolytic enzymes. However, without direct experimental evidence, its specific susceptibility to acylases remains an area for further investigation.

It is also known that some N-acylated peptides can act as inhibitors of peptidases. For instance, glycyl-L-leucine has been shown to inhibit glycylglycine (B550881) transport and hydrolysis in a mixed-type manner, suggesting that it binds to a site on the transport carrier that is distinct from the substrate-binding site. nih.gov This raises the possibility that this compound could also exhibit inhibitory effects on certain peptidases.

Modulation of Enzyme Activity and Catalytic Mechanisms

The chloroacetyl group is a reactive moiety known to be involved in the modification of enzyme active sites, which can lead to the modulation of their catalytic activity. Haloacetyl compounds can act as affinity labels, covalently modifying nucleophilic residues in the active site of an enzyme, often leading to irreversible inhibition.

Studies on other N-acetylated substrates have demonstrated a capacity to modulate enzyme activity. For instance, specific N-acetylated amino acids and dipeptides have been shown to induce an increase in the activity of acylase I and acylpeptide hydrolase, respectively, in primary rat hepatocyte cultures. nih.gov This suggests a regulatory role for N-acylated compounds in cellular enzymatic pathways.

The catalytic mechanisms of enzymes can be complex, often involving a series of steps and the formation of various intermediates. wou.edunih.gov The introduction of a molecule like this compound could potentially interfere with these mechanisms. For example, it might compete with the natural substrate for binding to the active site, or it could bind to an allosteric site and induce a conformational change that alters the enzyme's catalytic efficiency. The glycylglycine portion of the molecule could also play a role in directing the compound to the active site of peptidases. nih.gov

Macromolecular Binding and Complexation Studies

The ability of this compound to bind to and form complexes with larger biomolecules such as proteins and nucleic acids, as well as with metal ions, is fundamental to its potential applications in biochemical research.

Protein Conjugation and Modification for Biochemical Assays

The chloroacetyl group is a well-established reactive handle for the covalent modification of proteins. thermofisher.com This functional group can react with nucleophilic side chains of amino acids, most notably the sulfhydryl group of cysteine residues, to form a stable thioether bond. This reaction is highly specific and efficient under mild conditions, making N-chloroacetylated compounds valuable tools for protein conjugation.

This compound can be utilized as a reagent for site-specific protein labeling. The glycyl-glycine linker provides a flexible spacer between the chloroacetyl reactive group and any other functional moiety that may be attached to the peptide, such as a fluorescent dye or a biotin (B1667282) tag. This flexibility allows the reactive group to access and modify target residues on the protein surface. Such protein modification reagents are instrumental in a variety of biochemical assays, including: thermofisher.comgbiosciences.com

Probing protein structure and function: By attaching probes to specific sites on a protein, it is possible to study conformational changes, ligand binding, and protein-protein interactions.

Developing antibody-drug conjugates (ADCs): The specific conjugation of cytotoxic drugs to antibodies allows for targeted delivery to cancer cells. nih.gov

Immobilizing proteins: Covalently attaching proteins to solid supports is essential for applications such as affinity chromatography and biosensors.

The general reaction for the modification of a protein with a chloroacetyl-containing compound is depicted in the table below.

| Reactants | Product | Bond Formed |

| Protein with Cysteine Residue + this compound | Protein-S-CH2CO-glycyl-glycine | Thioether |

This strategy has been successfully employed with a variety of N-chloroacetylated peptides to achieve specific protein modifications. nih.govmdpi.com

Metal Ion Chelation and Coordination Chemistry in Biological Media (e.g., Cobalt, Magnesium)

The peptide backbone and the terminal carboxyl and amino groups of glycylglycine provide potential coordination sites for metal ions. The coordination chemistry of amino acids and peptides with metal ions is of great interest due to their biological relevance. mdpi.com

Cobalt: Cobalt ions are known to form stable complexes with amino acids and peptides. nih.gov Studies on the coordination of cobalt with glycine (B1666218) have shown that glycine can act as a bidentate or tridentate ligand, forming octahedral complexes with Co(II) or Co(III). mdpi.comsemanticscholar.org The amino and carboxylate groups of the glycine units in this compound are expected to be the primary sites for cobalt coordination. The chloroacetyl group might have a secondary electronic effect on the coordination properties but is unlikely to directly participate in chelation. The coordination of cobalt by the glycyl-glycine moiety could result in the formation of various isomeric structures, such as facial (fac) and meridional (mer) isomers. semanticscholar.org

Magnesium: Magnesium is an essential ion in biological systems and its coordination with biomolecules is crucial for many cellular processes. Glycylglycine has been shown to be an effective chelating agent for magnesium, forming a tridentate complex with an N2O donor set. nih.govresearchgate.netacs.org The resulting magnesium-glycylglycine complex exhibits an octahedral coordination sphere. nih.gov It is highly probable that this compound would also chelate magnesium in a similar manner, with the peptide backbone and terminal groups providing the necessary donor atoms. The formation of such complexes can be influenced by pH. nih.gov

The table below summarizes the likely coordination characteristics of this compound with cobalt and magnesium, based on studies of related glycyl peptides.

| Metal Ion | Potential Donor Atoms from this compound | Likely Coordination Geometry |

| Cobalt (Co²⁺/Co³⁺) | Amino group nitrogen, Peptide nitrogen, Carboxylate oxygen | Octahedral |

| Magnesium (Mg²⁺) | Amino group nitrogen, Peptide nitrogen, Carboxylate oxygen | Octahedral |

Nucleic Acid (DNA/RNA) Binding Characteristics

The interaction of small molecules with nucleic acids is a vast field of study with implications for drug design and molecular biology. While there is extensive research on peptide and protein binding to DNA and RNA, direct evidence for the interaction of this compound with nucleic acids is limited.

Generally, the binding of small molecules to DNA or RNA is driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The peptide backbone of this compound could potentially form hydrogen bonds with the bases or the phosphate (B84403) backbone of nucleic acids. However, its small size and lack of a significant aromatic or charged side chain would likely result in weak and non-specific binding.

Research into RNA-binding proteins often identifies specific domains, such as RNA-recognition motifs (RRMs) and glycine-rich regions, as being crucial for RNA interaction. nih.govnih.govresearchgate.netembopress.org While this compound contains glycine residues, it lacks the larger structural context of these protein domains that is necessary for high-affinity and specific RNA binding. Therefore, it is unlikely that this compound would exhibit strong or specific binding to DNA or RNA on its own.

Cellular and Physiological Responses

Detailed studies exclusively focusing on the cellular and physiological responses to this compound are limited. The available information largely pertains to its parent compound, glycyl-glycine, or the general reactivity of the chloroacetyl group.

Effects on Cell Proliferation and Metabolism (e.g., Spermatogonial Stem Cells)

There is no direct scientific evidence available from the search results detailing the effects of this compound on the proliferation and metabolism of spermatogonial stem cells (SSCs). However, research on its parent dipeptide, glycylglycine, has indicated a significant role in the proliferation of these cells. A metabolomic analysis identified glycylglycine as one of the key metabolites that decreased when SSCs were deprived of glial cell line-derived neurotrophic factor (GDNF), a critical factor for their proliferation. nih.govchemicalbook.comresearchgate.net Supplementation with glycylglycine was found to significantly rescue the proliferation of these impaired SSCs. nih.govchemicalbook.comresearchgate.net This suggests that the glycylglycine backbone could play a role in cellular growth processes.

It is important to note that the addition of the reactive chloroacetyl group would fundamentally alter the compound's chemical properties and likely its biological effects. The electrophilic nature of the chloroacetyl group could lead to covalent modification of cellular components, potentially resulting in cytotoxicity and an inhibitory effect on cell proliferation, a stark contrast to the proliferative support offered by glycylglycine. Without direct experimental data, the precise impact of this compound on SSCs or other cell types remains speculative.

Interactive Table: Comparison of Known Effects of Glycylglycine and Hypothesized Effects of this compound on Spermatogonial Stem Cell Proliferation

| Compound | Known/Hypothesized Effect on SSC Proliferation | Supporting Evidence/Rationale |

| Glycylglycine | Promotes proliferation | Rescues proliferation of GDNF-deprived SSCs. nih.govchemicalbook.comresearchgate.net |

| This compound | Hypothesized to be inhibitory or cytotoxic | The reactive chloroacetyl group can form covalent adducts with cellular macromolecules, potentially disrupting their function and leading to cell death. |

Role in Specific Biochemical Pathways (e.g., Glycine Cleavage System)

Currently, there is no scientific literature from the search results that indicates a direct role of this compound in the glycine cleavage system (GCS). The GCS is a multi-enzyme complex responsible for the degradation of glycine. sigmaaldrich.cngoogle.comcrescentchemical.com While the glycyl-glycine backbone of the compound is related to the substrate of this pathway, the presence of the chloroacetyl group would likely prevent it from being recognized and processed by the GCS enzymes.

Inhibitors of the GCS are of interest in certain therapeutic contexts, such as cancer treatment. nih.govsigmaaldrich.com These inhibitors typically function by directly interacting with the enzymatic components of the system. Given the reactive nature of the chloroacetyl group, it is conceivable that this compound could act as an irreversible inhibitor of enzymes within the GCS, particularly those with reactive cysteine residues in their active sites. However, this remains a hypothesis and would require experimental validation.

Antigenic Utility and Immunological Applications

The search results did not yield any specific information regarding the antigenic utility or immunological applications of this compound. In general, peptides can be designed to act as immunomodulators, either as vaccine adjuvants or as standalone therapeutic agents. psecommunity.org The immunological properties of a peptide are determined by its amino acid sequence, structure, and any modifications.

The introduction of a chloroacetyl group could potentially serve as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The chloroacetyl group could react with host proteins to form neoantigens, which could then be recognized by the immune system. This could have implications for either inducing a targeted immune response or potentially causing hypersensitivity reactions. The glycyl-glycyl-glycine linker could influence the presentation of the chloroacetyl hapten to immune cells. However, without specific studies, the immunological profile of this compound remains unknown.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound have not been specifically elucidated in the available literature. The primary mode of action is presumed to be through the covalent modification of biological molecules by the chloroacetyl group.

Identification of Biological Targets and Pathway Perturbations

Specific biological targets of this compound have not been identified in the reviewed literature. The chloroacetyl group is a well-known alkylating agent that readily reacts with nucleophilic functional groups found in biomolecules. The most prominent targets are the sulfhydryl groups of cysteine residues in proteins. This reaction is generally irreversible and can lead to the inactivation of enzymes or the disruption of protein structure and function.

The glycyl-glycyl-glycine portion of the molecule likely acts as a scaffold, influencing the compound's solubility, stability, and potentially its interaction with target proteins. The flexibility of the glycine-rich peptide backbone may allow the chloroacetyl "warhead" to access and react with cysteine residues that might be less accessible to smaller alkylating agents.

Perturbations in cellular pathways would be a direct consequence of the covalent modification of key proteins. For example, the inactivation of an essential enzyme in a metabolic pathway would lead to the accumulation of its substrate and a deficiency in its product. Similarly, the modification of a signaling protein could lead to the aberrant activation or inhibition of a signaling cascade. Identifying the specific proteins that are targeted by this compound would be the first step in understanding the pathways it perturbs.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

There are no specific structure-activity relationship (SAR) studies available for this compound in the search results. SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for optimizing lead compounds in drug discovery.

For chloroacetylated peptides in general, SAR studies would likely explore variations in several structural features:

The Peptide Backbone: The length and amino acid composition of the peptide chain could be altered to modify properties such as solubility, stability, and target affinity. For instance, replacing glycine with other amino acids could introduce steric hindrance or new binding interactions.

The Electrophilic "Warhead": While this article focuses on the chloroacetyl group, other related electrophiles could be used to modulate reactivity.

Linker Modifications: The connection between the peptide and the chloroacetyl group could be modified to alter the distance and flexibility, potentially influencing which target residues can be reached.

A study on chloroacetyl-modified tripeptides demonstrated that the presence of basic amino acid residues in the peptide chain can accelerate the reaction of the chloroacetyl group with a thiol-containing molecule. This suggests that the peptide portion of this compound could indeed influence the reactivity of the chloroacetyl group in a biological context.

Interactive Table: Hypothetical SAR Exploration for Chloroacetyl-Peptides

| Structural Modification | Potential Impact on Biological Activity | Rationale |

| Varying peptide length | Altered target specificity and potency | Longer or shorter peptide chains may favor binding to different protein pockets. |

| Substituting glycine residues | Modified binding affinity and selectivity | Introduction of charged or bulky side chains could create new interactions with the target protein. |

| Modifying the linker | Changed reactivity and target accessibility | A more rigid or flexible linker could orient the chloroacetyl group differently, affecting its ability to react with target nucleophiles. |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to isolating chloroacetyl-glycyl-glycine from complex mixtures for accurate analysis. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective, whether it be qualitative identification or quantitative measurement.

Gas chromatography is a powerful separation technique, but it is generally unsuitable for the direct analysis of polar, non-volatile compounds like peptides. Therefore, the analysis of this compound and its constituent amino acids by GC requires a chemical modification step known as derivatization. sigmaaldrich.com The primary goal of derivatization is to convert the polar functional groups (e.g., carboxyl, amino) into less polar, more volatile, and thermally stable derivatives, thereby improving their chromatographic behavior. sigmaaldrich.com

Common derivatization strategies applicable to peptides and amino acids fall into three main categories: silylation, acylation, and alkylation/esterification. libretexts.orggcms.cz

Silylation: This is a widely used technique where active hydrogens on functional groups like -OH, -NH2, and -SH are replaced by a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comlibretexts.org Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly employed. sigmaaldrich.comthermofisher.com TBDMS derivatives are known to be more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Acylation: This process involves the reaction of functional groups with reagents like perfluoroacid anhydrides (e.g., pentafluoropropionic anhydride (B1165640), PFPA) or acyl halides. gcms.czmdpi.comnih.gov This strategy is often used in combination with esterification to derivatize both the amino and carboxyl groups of the peptide.

Esterification: This is the most popular form of alkylation for converting carboxylic acids into esters, which are more volatile. gcms.cz This can be followed by acylation of the amino groups to create a fully derivatized, volatile molecule suitable for GC analysis. mdpi.com

A study on the analysis of chloroacetyl chloride, a structural component of the target molecule, utilized piperidine as a derivatization reagent to react with the acyl chloride and form a stable derivative for GC-Flame Ionization Detection (FID) analysis. daneshyari.com For this compound, a multi-step derivatization would be necessary, potentially involving esterification of the C-terminal carboxyl group followed by acylation or silylation of the N-terminal and peptide bond nitrogens.

| Derivatization Method | Typical Reagent | Target Functional Group(s) | Resulting Derivative |

|---|---|---|---|

| Silylation | MTBSTFA | -COOH, -NH, -OH, -SH | tert-butyldimethylsilyl (TBDMS) ester/ether/thioether |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | -NH, -OH | Pentafluoropropionyl (PFP) amide/ester |

| Esterification | Methanol/HCl | -COOH | Methyl (Me) ester |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides. chromatographytoday.com It separates components in a mixture based on their interactions with a stationary phase (the column) and a liquid mobile phase. labmal.com For peptides like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like formic acid or trifluoroacetic acid. sielc.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC. chromatographytoday.com By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at much higher pressures, leading to substantial improvements in performance. chromatographytoday.comlabmal.com The key advantages of UHPLC for peptide analysis include:

Enhanced Resolution: Sharper, better-separated peaks allow for more accurate identification and quantification of peptides, even in complex mixtures. chromatographytoday.comlabmal.com

Increased Sensitivity: The efficiency of UHPLC columns enhances the detection of low-abundance peptides. labmal.com

Faster Analysis Times: UHPLC can significantly reduce run times compared to HPLC, increasing sample throughput. chromatographytoday.comlabmal.com

The coupling of UHPLC with detectors such as UV and high-resolution mass spectrometry (HRMS) provides a powerful platform for both quantifying and confirming the identity of peptides in a single analytical run. mdpi.com A specific HPLC method developed for glycyl-glycyl-glycyl-glycine, a structurally similar peptide, uses a reversed-phase column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility), demonstrating a straightforward approach for the analysis of such small peptides. sielc.com

| Parameter | Typical HPLC | Typical UHPLC | Advantage of UHPLC |

|---|---|---|---|

| Column Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution |

| Operating Pressure | ~2000-6000 psi | > 6000 psi (up to 15,000+ psi) | Allows for smaller particles and higher flow rates |

| Analysis Time | Longer | Significantly shorter | Increased sample throughput |

| Peak Capacity | Lower | Higher | Better separation of complex mixtures labmal.com |

Affinity chromatography is a highly selective purification technique based on a specific, reversible binding interaction between a target molecule and a ligand immobilized on a chromatographic support. bio-rad.com This method can achieve a very high degree of purification in a single step. bio-rad.com

While typically used for large biomolecules like proteins, the principles of affinity chromatography are relevant to this compound in two main contexts:

As an Affinity Ligand: Short peptides can serve as excellent, selective ligands for the affinity purification of proteins. researchtrends.netnih.gov this compound could be synthesized and immobilized onto a chromatography resin. This affinity matrix could then be used to capture and purify proteins or other biomolecules that exhibit a specific binding affinity for the glycyl-glycine motif.

As an Affinity Label: The chloroacetyl group is a reactive functional group that can form a covalent bond with nucleophilic side chains of amino acids such as cysteine and histidine. nih.gov This property allows this compound to be used as an affinity label. It can be used to selectively tag a protein at its binding site. The tagged protein can then be purified using affinity chromatography that targets either the peptide portion of the label or a secondary tag. This approach is valuable for identifying and isolating specific proteins from complex biological samples.

The process involves loading the sample onto the column under conditions that favor binding, washing away unbound contaminants, and then eluting the target molecule by changing conditions (e.g., pH, ionic strength, or using a competitive ligand) to disrupt the specific interaction. qyaobio.com

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight and elucidating the structure of peptides.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally fragile biomolecules like peptides. europeanpharmaceuticalreview.comacs.org In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating gas-phase ions that can be analyzed by the mass spectrometer. A key characteristic of ESI is its tendency to produce multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) from a single peptide molecule, which allows for the analysis of high-mass compounds on instruments with a limited m/z range. europeanpharmaceuticalreview.comacs.org

ESI-MS is routinely used to:

Confirm Molecular Weight: Accurately determine the molecular mass of synthesized or purified peptides. acs.org

Verify Peptide Synthesis: Identify the correct product and detect by-products or failures in the synthesis process, such as incomplete removal of blocking groups. nih.govuab.edu

Structural Elucidation: When coupled with tandem mass spectrometry (MS/MS), ESI can provide sequence information. A specific molecular ion is selected and fragmented through collision-induced dissociation (CID), and the resulting fragment ions (typically b- and y-ions) reveal the amino acid sequence. nih.govuab.edu

Furthermore, ESI-MS is a valuable technique for the characterization of metal-peptide chelates. iaea.org The amino and carboxyl groups in the peptide backbone, as well as certain amino acid side chains, can form coordination complexes with metal ions. ESI-MS can be used to study these interactions and determine the stoichiometry of the metal-chelate complex. However, some research indicates that the ESI process itself can sometimes alter the solution-phase equilibrium of kinetically labile complexes, such as certain Cu(II)-peptide complexes, potentially leading to an underestimation of their stability. nih.govacs.org

| Ion Species | Description | Example for a Peptide (M) |

|---|---|---|

| [M+H]⁺ | Singly charged molecular ion (protonated) | Protonated Peptide |

| [M+nH]ⁿ⁺ | Multiply charged molecular ion (n protons) | [M+2H]²⁺, [M+3H]³⁺ |

| [M+Na]⁺ | Sodium adduct | Peptide complexed with Na⁺ |

| b- and y-ions | Fragment ions from peptide backbone cleavage (in MS/MS) | Used for amino acid sequencing |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful detection and identification abilities of MS. For a compound like this compound, analysis by GC-MS is contingent upon successful derivatization to increase its volatility, as discussed in section 5.1.1. sigmaaldrich.com

Once derivatized, the compound can be separated from other components in the GC column. As the derivatized analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for definitive identification by comparing it to spectral libraries.

A notable application is the use of isotope dilution GC-MS for highly accurate and sensitive quantification. nih.govacs.org This method involves adding a known amount of a stable isotope-labeled version of the analyte to the sample as an internal standard. The ratio of the native analyte to the labeled standard is measured by MS, allowing for precise quantification even at femtomole levels. nih.govacs.org

Research on the GC-MS analysis of γ-glutamyl peptides has shown that the derivatization process itself can induce molecular rearrangements. mdpi.comnih.gov For instance, derivatization of glutathione using 2 M HCl in methanol followed by acylation with PFPA led to the intramolecular conversion of the peptide to a pyroglutamate derivative, which was then identified and quantified by GC-MS. mdpi.comnih.gov This highlights the importance of understanding the chemical transformations that can occur during sample preparation for GC-MS analysis of peptides.

Spectroscopic Detection and Quantification Methods

Spectroscopic techniques are fundamental in studying the characteristics of this compound, offering non-destructive and highly sensitive means of analysis.

Fluorometric assays are a highly sensitive method for monitoring enzymatic activity. In the context of this compound, this technique can be employed to study enzymes that recognize and cleave the glycyl-glycine dipeptide sequence, such as certain proteases. The chloroacetyl group at the N-terminus can act as a reactive probe.

The underlying principle of these assays often involves a fluorophore and a quencher molecule. A synthetic peptide substrate, analogous in sequence to this compound but labeled with a fluorophore and a quencher, can be used. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This increase is directly proportional to the enzymatic activity. abcam.comnih.gov

For instance, a custom-designed substrate could be synthesized where a fluorophore like 7-amino-4-methylcoumarin (AMC) is attached to the C-terminus and a quencher is positioned elsewhere on the molecule. The rate of increase in fluorescence upon addition of a specific protease would allow for the determination of kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat).

Illustrative Data for a Fluorometric Protease Assay:

| Substrate Concentration (µM) | Initial Rate (RFU/min) |

| 1 | 50 |

| 2 | 95 |

| 5 | 210 |

| 10 | 350 |

| 20 | 500 |

| 50 | 650 |

| 100 | 700 |

This table represents hypothetical data for the enzymatic cleavage of a fluorogenic substrate analogous to this compound, demonstrating the saturation kinetics typical of enzyme-catalyzed reactions.

UV-Vis absorption spectroscopy is a valuable tool for studying the interactions of this compound with other molecules, such as metal ions or proteins. crimsonpublishers.commedcraveonline.comthermofisher.com The peptide bonds within the glycyl-glycine backbone exhibit characteristic absorption in the far-UV region (around 190-220 nm). Binding events can induce changes in the electronic environment of the peptide, leading to shifts in the absorption spectrum (either a bathochromic shift to longer wavelengths or a hypsochromic shift to shorter wavelengths) or changes in molar absorptivity (hyperchromism or hypochromism). nih.gov

For example, the titration of a solution of this compound with a metal ion solution, such as Cu(II), can be monitored using UV-Vis spectroscopy. medcraveonline.com The formation of a complex between the peptide and the metal ion would likely alter the absorption spectrum, allowing for the determination of the binding stoichiometry and the association constant (Ka).

Emission spectroscopy, particularly fluorescence, can also be employed if this compound is derivatized with a fluorescent tag or if its binding partner possesses intrinsic fluorescence. Changes in the fluorescence intensity, emission wavelength, or polarization upon binding can provide detailed information about the interaction.

Representative Data from a UV-Vis Titration Experiment:

| [Metal Ion] (mM) | Absorbance at λmax |

| 0.0 | 0.250 |

| 0.1 | 0.265 |

| 0.2 | 0.280 |

| 0.4 | 0.310 |

| 0.6 | 0.335 |

| 0.8 | 0.350 |

| 1.0 | 0.352 |

This table illustrates the change in absorbance of a peptide solution upon the addition of a binding partner, indicating complex formation.

X-ray Diffraction for Crystalline State Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline state. nih.govresearchgate.net For this compound, obtaining a single crystal of sufficient quality would allow for the precise determination of its molecular conformation, including bond lengths, bond angles, and torsional angles. This technique would also reveal the packing arrangement of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

The process involves irradiating a crystal with a monochromatic X-ray beam and measuring the diffraction pattern of scattered X-rays. researchgate.net The positions and intensities of the diffraction spots are used to calculate an electron density map, from which the atomic structure can be modeled and refined. nih.gov The resulting structural data are invaluable for understanding the compound's physical properties and for computational modeling of its interactions.

Exemplary Crystallographic Data for a Dipeptide:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 12.66 |

| c (Å) | 12.91 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 962.99 |

| Z | 4 |

This table presents typical crystallographic unit cell parameters that could be obtained for a crystalline form of a dipeptide like this compound, based on data for similar compounds. rcsb.orgmdpi.comnih.gov

Electrochemical Methods (e.g., Cyclic Voltammetry) for Interaction Studies

Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound and its interactions with other molecules, particularly those that are electroactive. researchgate.net CV involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte.

While this compound itself is not inherently redox-active within the typical potential window, its interaction with electroactive species, such as metal ions or redox-active proteins, can be studied. mdpi.com The binding of the peptide to a metal ion, for instance, can alter the metal's redox potential, which would be observable as a shift in the peak potentials in the cyclic voltammogram. semanticscholar.org This shift can be used to quantify the binding affinity.

Furthermore, the chloroacetyl group is an electrophilic moiety that can react with nucleophiles, such as the thiol group of cysteine residues in proteins. google.commdpi.comacs.org This covalent modification can be monitored electrochemically if the protein has a redox-active center, as the modification may perturb the electronic environment of that center.

Illustrative Cyclic Voltammetry Data for Peptide-Metal Ion Interaction:

| Analyte | Anodic Peak Potential (Epa, V) | Cathodic Peak Potential (Epc, V) |

| Metal Ion | +0.25 | -0.10 |

| Metal Ion + Peptide | +0.35 | -0.05 |

This table shows hypothetical shifts in the redox potentials of a metal ion upon binding to a peptide, as would be observed in a cyclic voltammetry experiment.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Advanced Chloroacetyl-Peptide Constructs for Targeted Applications

The synthesis of chloroacetyl-peptide constructs, including Chloroacetyl-glycyl-glycine, is a critical step in developing targeted therapeutic and diagnostic agents. The chloroacetyl group is typically introduced at the N-terminus of the peptide, creating a reactive site for covalent modification. google.com

A common method for the synthesis of N-chloroacetyl peptides involves the use of an automated peptide synthesizer. In this process, chloroacetic acid can be reacted with the N-terminal amino group of the resin-bound peptide. An alternative approach involves the formation of a symmetric anhydride (B1165640) of chloroacetic acid, which then reacts with the N-terminus of the peptide to form a stable amide linkage. google.com Following the coupling reaction, the peptide is cleaved from the resin and deprotected.

The purity and identity of the synthesized this compound can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

| Synthesis Parameter | Description |

| Starting Materials | Glycyl-glycine, Chloroacetyl chloride or Chloroacetic acid |

| Coupling Reagents | Dicyclohexylcarbodiimide (DCC) for anhydride formation |

| Reaction Conditions | pH control is crucial for selective N-terminal modification. |

| Purification | Reverse-phase HPLC |

| Characterization | Mass spectrometry, NMR spectroscopy |

These synthetic strategies allow for the precise placement of the chloroacetyl group, enabling the design of sophisticated peptide constructs. For instance, this compound can be incorporated as a reactive handle within larger peptides or conjugated to targeting ligands such as antibodies or small molecules to create highly specific probes and therapeutic agents.

Exploration of Novel Biochemical Probes and Therapeutic Modalities

The electrophilic nature of the chloroacetyl group in this compound makes it an excellent tool for probing biological systems and developing novel therapeutics. The chloroacetyl moiety can react with nucleophilic residues in proteins, such as the thiol group of cysteine, leading to irreversible covalent modification. This property is particularly useful for activity-based protein profiling (ABPP), where this compound can be used to selectively label and identify enzymes with reactive cysteine residues in their active sites.

In the realm of therapeutic modalities, chloroacetyl-modified peptides have shown promise in the development of targeted anticancer agents. By attaching a chloroacetyl-containing peptide to a tumor-targeting moiety, it is possible to deliver a reactive payload specifically to cancer cells. Once inside the cell, the chloroacetyl group can covalently bind to and inhibit the function of essential proteins, leading to cell death.

Furthermore, the reaction of chloroacetylated peptides with sulfhydryl-containing molecules can be exploited to create peptide-drug conjugates, peptide polymers, and cyclized peptides with enhanced stability and therapeutic potential. google.com

| Application | Mechanism of Action |

| Biochemical Probes | Covalent modification of nucleophilic amino acid residues (e.g., Cysteine) in enzyme active sites. |

| Targeted Therapeutics | Irreversible inhibition of target proteins through covalent bond formation. |

| Peptide Cyclization | Intramolecular reaction between the chloroacetyl group and a cysteine residue within the same peptide to form a more constrained and stable structure. |

Integration of Computational and Experimental Approaches for Predictive Biology

The synergy between computational modeling and experimental validation is accelerating the design and optimization of chloroacetyl-peptide constructs. mdpi.com Computational approaches, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between this compound and its target proteins. These in silico methods can predict the binding affinity and specificity of the peptide, guiding the design of more potent and selective inhibitors. mdpi.com

For example, computational models can be used to:

Identify potential protein targets for this compound by screening large protein databases.

Predict the binding mode of the peptide within the active site of a target enzyme.

Estimate the free energy of binding , providing a quantitative measure of the peptide's affinity.

Simulate the covalent modification reaction between the chloroacetyl group and a cysteine residue.

Experimental techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, can then be used to validate the computational predictions and provide detailed structural information about the peptide-protein complex. This iterative cycle of computational design and experimental testing allows for the rapid optimization of chloroacetyl-peptide constructs for specific biological applications. mdpi.com

Applications in Regenerative Medicine and Drug Delivery Systems (Polymers, Scaffolds)

The ability of the chloroacetyl group to form stable covalent bonds makes this compound a valuable component in the development of advanced biomaterials for regenerative medicine and drug delivery.

In the field of regenerative medicine, this compound can be used to functionalize polymer scaffolds. These scaffolds provide a three-dimensional framework that mimics the natural extracellular matrix, supporting cell adhesion, proliferation, and differentiation. By covalently attaching this compound to the surface of a biodegradable polymer scaffold, it is possible to immobilize growth factors and other bioactive molecules that can promote tissue regeneration.

In drug delivery, this compound can be incorporated into hydrogels and other polymer-based drug delivery systems. nih.gov The chloroacetyl group can be used to conjugate drugs to the polymer backbone, allowing for their sustained and controlled release. This approach can improve the therapeutic efficacy of drugs while minimizing systemic side effects. nih.gov

| Application Area | Role of this compound |

| Regenerative Medicine | Functionalization of polymer scaffolds to immobilize bioactive molecules. |

| Drug Delivery | Covalent conjugation of drugs to polymer matrices for controlled release. |

| Hydrogel Formation | Cross-linking of polymer chains to form stable hydrogel networks. |

Development of High-Throughput Screening Methodologies for Biological Activity

To efficiently discover and optimize the biological activity of this compound and its derivatives, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid screening of large libraries of compounds to identify those with the desired biological activity. nih.govnih.gov

Several HTS approaches can be adapted for the study of chloroacetyl-peptides:

Fluorescence-Based Assays: These assays utilize fluorescent probes to detect the inhibition of a target enzyme. For example, a fluorogenic substrate can be used that releases a fluorescent product upon enzymatic cleavage. The ability of this compound to inhibit the enzyme can be quantified by measuring the decrease in fluorescence.

Mass Spectrometry-Based Assays: Mass spectrometry can be used to directly measure the covalent modification of a target protein by this compound. This approach provides a highly sensitive and specific method for identifying and characterizing inhibitors.

Cell-Based Assays: These assays are performed using living cells and can provide a more physiologically relevant assessment of a compound's biological activity. For example, a cell-based assay could be used to screen for the ability of this compound to induce apoptosis in cancer cells.

The integration of HTS with computational modeling and combinatorial chemistry will undoubtedly accelerate the discovery of novel chloroacetyl-peptide-based probes and therapeutics with improved efficacy and specificity. mdpi.com

Q & A

Q. Which conceptual frameworks guide mechanistic studies of this compound’s enzyme interactions?

- Methodological Answer : Anchor hypotheses in transition-state theory for enzyme inhibition . Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes. Integrate structural biology data (e.g., X-ray crystallography of enzyme-inhibitor complexes) to validate mechanistic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.